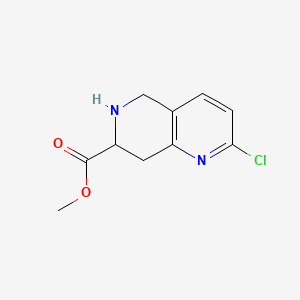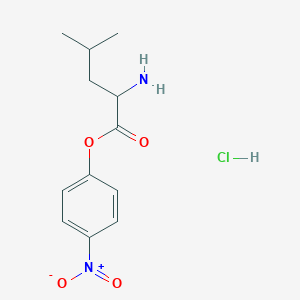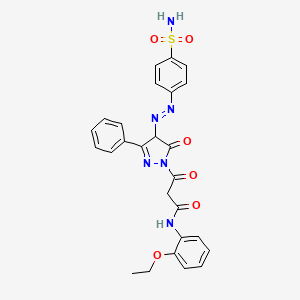
(E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide typically involves a multi-step process:
Formation of the Azo Group: The synthesis begins with the diazotization of 4-aminobenzenesulfonamide to form the diazonium salt. This is achieved by treating the amine with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 3-phenyl-4,5-dihydro-1H-pyrazol-5-one to form the azo compound.
Acylation: The resulting azo compound is acylated with (E)-N-(2-ethoxyphenyl)-3-oxopropanamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of azo compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of azo dyes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The sulfonamide group is known for its antibacterial properties, and modifications of the compound could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments. Its azo group is responsible for the vivid colors, making it suitable for use in textile and printing industries.
Mecanismo De Acción
The mechanism of action of (E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide involves interactions with various molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with DNA and proteins.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Azo dyes: A broad class of compounds containing the azo group, used in dye manufacturing.
Pyrazolone derivatives: Compounds containing the pyrazolone ring, used in pharmaceuticals.
Uniqueness
(E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide is unique due to its combination of functional groups, including the azo, sulfonamide, and pyrazolone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C26H24N6O6S |
|---|---|
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-3-oxo-3-[5-oxo-3-phenyl-4-[(4-sulfamoylphenyl)diazenyl]-4H-pyrazol-1-yl]propanamide |
InChI |
InChI=1S/C26H24N6O6S/c1-2-38-21-11-7-6-10-20(21)28-22(33)16-23(34)32-26(35)25(24(31-32)17-8-4-3-5-9-17)30-29-18-12-14-19(15-13-18)39(27,36)37/h3-15,25H,2,16H2,1H3,(H,28,33)(H2,27,36,37) |
Clave InChI |
LXCTVEVXPPPIPX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)CC(=O)N2C(=O)C(C(=N2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


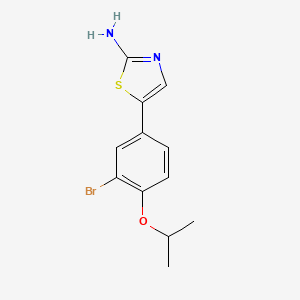
![(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate](/img/structure/B14780111.png)


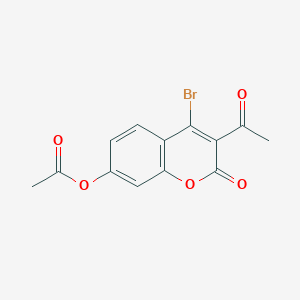
![3,7-diiodo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B14780132.png)
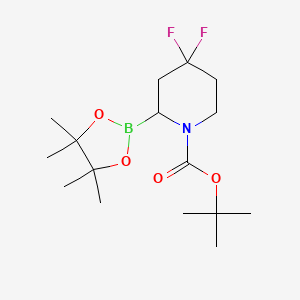
![[1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride](/img/structure/B14780143.png)

![3,21-Bis(2-ethylhexyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14780154.png)

